8-Tert-butyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Description
8-Tert-butyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a spirocyclic diaza compound featuring a thione group at position 2, a tert-butyl substituent at position 8, and a 4-methylphenyl group at position 2. Its molecular formula is C₂₇H₃₃N₃OS (MW: 447.64 g/mol), as reported in .
Properties
IUPAC Name |
8-tert-butyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2S/c1-13-5-7-14(8-6-13)16-17(22)21-19(20-16)11-9-15(10-12-19)18(2,3)4/h5-8,15H,9-12H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVLVRYDJGCNNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCC(CC3)C(C)(C)C)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Tert-butyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a heterocyclic compound characterized by its spiro structure, which includes two nitrogen atoms in its diaza framework and a thione functional group. This unique architecture contributes significantly to its chemical reactivity and potential biological activities, making it an interesting subject for research in medicinal chemistry.
- Molecular Formula : C19H26N2S
- Molecular Weight : Approximately 342.49 g/mol
- CAS Number : 899912-59-5
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its pharmacological potential and mechanisms of action.
Research indicates that compounds similar to this compound may exhibit diverse mechanisms of action, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes, which can be crucial for therapeutic applications.
- Receptor Interaction : Its structure allows it to interact with various biological receptors, potentially influencing signaling pathways.
Pharmacological Activities
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.
- Anticancer Potential : Some derivatives of spiro compounds have shown promising anticancer activity, warranting further investigation into this compound's effects on cancer cell lines.
- Neuroprotective Effects : There is a potential for neuroprotective activity, particularly in relation to acetylcholinesterase inhibition, which is significant for treating neurodegenerative diseases.
Comparative Analysis with Related Compounds
A comparative analysis with other spiro compounds highlights the unique properties of this compound:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 8-Tert-butyl-1,3-diazaspiro[4.5]decane-2,4-dione | Contains dione functional groups | Exhibits different reactivity due to carbonyl groups |
| Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | Contains an ester group | Different solubility and reactivity compared to thiones |
| 8-Tert-butyl 3-ethyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3,8-dicarboxylate | Contains carboxylate groups | Varying polarity and potential for different biological interactions |
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds:
- Antimicrobial Studies : Research has demonstrated that spiro compounds can inhibit bacterial growth effectively. For instance, the antimicrobial activity of structurally similar diazaspiro compounds was evaluated against various pathogens, showing significant inhibition zones.
- Cytotoxicity Assays : In vitro assays have been conducted to assess the cytotoxic effects of the compound on cancer cell lines. Results indicated that higher concentrations led to increased cell death, suggesting potential for anticancer applications.
- Enzyme Inhibition Studies : The inhibition of acetylcholinesterase by related piperazine derivatives has been documented, indicating a possible pathway through which this compound may exert neuroprotective effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table highlights structural analogs and their key properties:
Key Observations :
Physicochemical and Spectroscopic Properties
- IR/NMR Data :
- The target compound exhibits IR absorption at 1752 cm⁻¹ (ester C=O) and 1685 cm⁻¹ (imide C=O), with NMR signals confirming spirocyclic connectivity (δ 1.80–2.37 ppm for cyclopentyl protons) .
- 3-(4-Chlorophenyl) analog shows distinct ¹H-NMR shifts for aromatic protons (δ 7.3–7.5 ppm) due to electron-withdrawing Cl substituents .
- Melting Points : Thione derivatives generally have lower melting points (e.g., 82–122°C) compared to diketopiperazines (e.g., 162–183°C), reflecting differences in hydrogen bonding .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the multi-step synthesis of 8-Tert-butyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione?
- Methodological Answer : Synthesis requires precise control of reaction parameters (e.g., temperature, solvent polarity, and stoichiometry). For example, refluxing with anhydrous potassium carbonate in acetonitrile (common in spirocyclic systems) can improve yields of intermediates . Key steps include:
- Protection/deprotection of functional groups (e.g., tert-butyl groups).
- Optimization of cyclization conditions to form the spiro core .
- Validation via TLC, HPLC, or NMR to confirm intermediate purity (≥95%) before proceeding .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) during structural characterization?
- Methodological Answer : Cross-validate spectral assignments using complementary techniques:
- 1H/13C NMR : Compare chemical shifts with structurally analogous compounds (e.g., δ 2.62 ppm for N-CH3 in similar spirothiones ).
- IR : Confirm thione (C=S) stretches near 1200–1250 cm⁻¹ and sp² C-N vibrations at ~1600 cm⁻¹ .
- Mass Spectrometry : Use high-resolution MS to distinguish molecular ion peaks (e.g., m/z 803 [M+] for a related compound ).
Advanced Research Questions
Q. What experimental strategies are recommended for elucidating structure-activity relationships (SAR) in biological studies?
- Methodological Answer :
- Fragment-based Design : Modify substituents (e.g., tert-butyl for steric effects, 4-methylphenyl for lipophilicity) and assess changes in bioactivity .
- Binding Assays : Use SPR or ITC to quantify interactions with targets (e.g., enzymes implicated in inflammation or cancer) .
- Comparative Studies : Benchmark against analogs like 8-amino-1,3-diazaspiro[4.5]decane-2,4-diones to identify critical pharmacophores .
Q. How can researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
- Standardize Assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and positive controls (e.g., doxorubicin) .
- Purity Verification : Confirm compound purity (≥97% via HPLC) to exclude confounding effects from impurities .
- Dose-Response Curves : Perform triplicate experiments with statistical analysis (e.g., ANOVA) to validate IC50 values .
Q. What computational methods are effective for predicting environmental fate or metabolic pathways?
- Methodological Answer :
- QSAR Modeling : Use tools like EPI Suite to estimate logP (logP ~3.5 for similar spiro compounds) and biodegradability .
- Docking Simulations : Map interactions with cytochrome P450 enzymes to predict phase I metabolism .
- Ecotoxicity Screening : Follow OECD guidelines for assessing acute toxicity in Daphnia magna or algae .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
